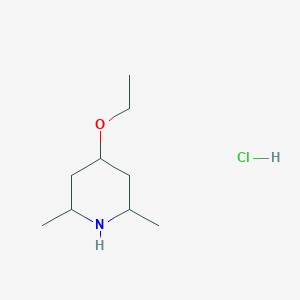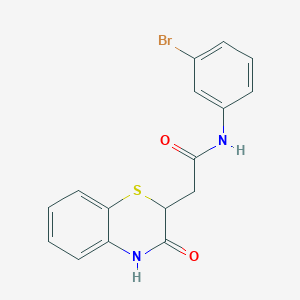
N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as BPH-715, is a compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPH-715 belongs to the class of benzothiazinones, which have been shown to possess a variety of biological activities.
Applications De Recherche Scientifique
Given the lack of direct information on the specified compound, it's important to approach the task by considering the broader context of scientific research applications for similar compounds, such as acetaminophen (paracetamol), and their mechanisms of action, metabolism, and environmental impact, while carefully excluding information related to drug use, dosage, and side effects as per your instructions. Below is a synthesis of relevant scientific research insights derived from the search results, formatted according to your requirements.
Paracetamol: Mechanisms of Action and Pharmacodynamics
Paracetamol, widely known for its analgesic and antipyretic properties, operates through several mechanisms, although its complete pharmacodynamics remain partially understood. Central nervous system effects play a pivotal role, with dosage and administration routes varying based on its intended use for pain or fever management. The compound's safe application is crucial, considering potential toxicity risks associated with specific clinical conditions and concurrent medication use. The production of N-acetyl-p-benzoquinone imine (NAPQI) during metabolism highlights a critical pathway leading to toxicity, emphasizing the need for optimized administration to avoid adverse effects (Marzuillo et al., 2014).
Environmental Impact and Removal Technologies
The presence of acetaminophen in natural water systems has prompted research into its environmental impact, toxicity, and removal strategies. Despite low concentration levels, the transformation into various intermediates under different environmental conditions poses significant challenges for detection, monitoring, and treatment. Advanced treatment technologies, including tertiary systems incorporating oxidation processes and membrane separation, have been explored to address the persistence and removal of toxic metabolites in water and wastewater treatment plants (Vo et al., 2019).
Molecular Pathogenesis and Treatment Options for Toxicity
Understanding the molecular pathogenesis of acetaminophen-induced liver injury (AILI) is crucial for developing effective treatment strategies. The mechanisms involved in AILI pathogenesis include hepatocyte necrosis, sterile inflammation, and liver regeneration. The formation of NAPQI protein adducts and subsequent mitochondrial oxidative stress are key factors contributing to hepatocyte necrosis. Identifying therapeutic targets within these pathways could enhance treatment options for patients suffering from AILI (Cai et al., 2022).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXUFTKSCZTKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2587438.png)
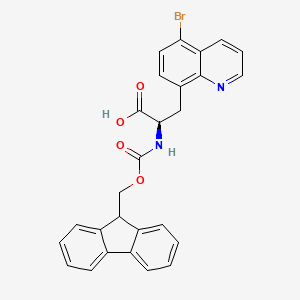
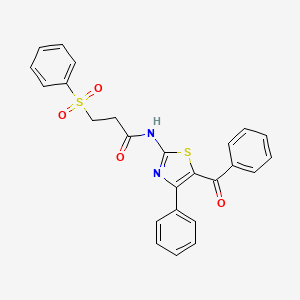
![N-(furan-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2587443.png)
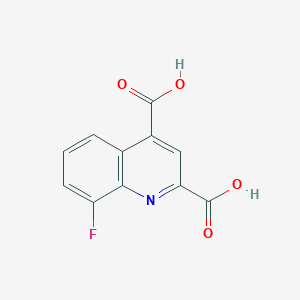
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2587445.png)
![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2587446.png)

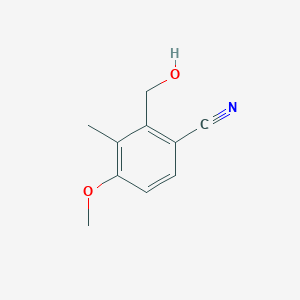
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2587451.png)

![ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2587453.png)
